The compound ({2-[(2-Fluorophenyl) methoxy]-3-methoxyphenyl} methyl)(methyl) amine is a complex organic molecule notable for its potential applications in medicinal chemistry and pharmacology. It falls under the classification of substituted amines, which are organic compounds containing nitrogen atoms bonded to carbon atoms.
This compound can be synthesized through various chemical processes, as detailed in patents and scientific literature. It is often referenced in studies focusing on the development of new therapeutic agents due to its structural characteristics that may influence biological activity.
The compound is classified as an N,N-dimethylated amine, specifically a substituted phenylamine. Its structure includes functional groups such as methoxy and fluorophenyl, which are significant in modulating its chemical properties and biological interactions.
The synthesis of ({2-[(2-Fluorophenyl) methoxy]-3-methoxyphenyl} methyl)(methyl) amine typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Techniques like chromatography are often employed for purification.
The molecular formula for this compound is . The structure features:
The compound's 3D structure can be visualized using software that models molecular geometry, indicating spatial arrangements that are crucial for its reactivity and interaction with biological targets.
({2-[(2-Fluorophenyl) methoxy]-3-methoxyphenyl} methyl)(methyl) amine can undergo various chemical reactions:
Reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to determine progress and yield.
The mechanism of action for this compound is primarily related to its interaction with biological targets such as receptors or enzymes. The presence of the dimethylamino group enhances its ability to interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
Studies have shown that similar compounds exhibit varying degrees of activity based on their structural modifications, suggesting that this compound may also possess pharmacological properties worth investigating further.
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) confirm the presence of functional groups and help elucidate structural characteristics.
This compound has potential applications in:
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine represents a synthetically engineered small molecule featuring a bifunctional aromatic system connected through a methylene ether linkage. This secondary amine possesses the molecular formula C₁₆H₁₈FNO₂ and a molecular weight of 275.32 g/mol for the free base, with the hydrochloride salt form increasing to 311.78 g/mol [1] [2]. The structure integrates two distinct aromatic domains: a 2-fluorobenzyl moiety linked via oxygen to a 3-methoxyphenyl system, with a methylaminomethyl group at the benzylic position of the latter ring.
Table 1: Key Identifiers of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | ({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine |
CAS Registry Number | 861433-06-9 (free base); 1049713-63-4 (hydrochloride) |
Molecular Formula (free base) | C₁₆H₁₈FNO₂ |
Molecular Weight (free base) | 275.32 g/mol |
SMILES Notation | CNCC1=CC=CC(OC)=C1OCC2=CC=CC=C2F |
MDL Numbers | MFCD04601955 (free base); MFCD07106791 (HCl) |
The systematic naming reflects the substitution pattern: the parent chain is recognized as a 3-methoxyphenyl system substituted at the 2-position with a (2-fluorophenyl)methoxy group, while a methylaminomethyl group (-CH₂NCH₃) resides at the 1-position. The SMILES string CNCC1=CC=CC(OC)=C1OCC2=CC=CC=C2F provides a machine-readable representation of the connectivity, confirming the benzyl ether linkage between the two aromatic systems and the positioning of the fluorine atom ortho to the methylene bridge [1]. The presence of both ether linkages and a secondary amine creates a multifaceted polarity profile, while the fluorine atom serves as a strategic substituent known to influence electronic distribution and metabolic stability.
The synthetic exploration of ortho-fluorinated benzyl aryl ethers gained momentum in the early 2000s, coinciding with broader medicinal chemistry initiatives targeting central nervous system (CNS) receptors and monoamine transporters. While the specific compound 861433-06-9 lacks extensive documented therapeutic application, its emergence aligns with pharmaceutical industry efforts to optimize the pharmacokinetic and pharmacodynamic properties of amine-containing lead compounds through strategic fluorination [7]. The synthesis of such molecules typically employs multi-step routes involving Williamson ether synthesis between appropriately halogenated precursors, followed by reductive amination or nucleophilic substitution to install the methylamino group.
Chemically, this scaffold embodies two significant design elements prevalent in modern medicinal chemistry:
The compound's structural features share conceptual parallels with psychoactive substances like flualprazolam (featuring a 2-fluorobenzyl moiety) documented in Schedule I controlled substance registrations [3]. However, unlike these regulated analogs, compound 861433-06-9 itself appears primarily as a building block within chemical catalogs (e.g., BLD Pharmatech, American Elements) rather than a clinically developed entity [1] [2]. Its historical significance lies predominantly as a chemical tool for structure-activity relationship (SAR) exploration within medicinal chemistry programs investigating fluorinated amine bioactivity.
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine maintains significant relevance in modern drug discovery as a versatile synthetic intermediate and structural motif for probing biological targets sensitive to fluorinated amine ligands. Its commercial availability from specialized suppliers like BLD Pharmatech and American Elements underscores its utility in pharmaceutical research, despite being temporarily listed as out of stock by some vendors [1] [2]. The compound exemplifies key design principles critical for CNS-active candidates, particularly the strategic use of fluorine to enhance blood-brain barrier penetration – a property extensively validated in clinically successful neurotherapeutics.
Table 2: Structural Analogs and Their Research Context
Structural Analog | Molecular Formula | Key Research Context |
---|---|---|
(3-Fluoro-2-methoxyphenyl)methylamine | C₉H₁₂FNO | Synthetic precursor for trifluoromethylpyridine derivatives & indole-based pharmaceuticals [8] |
N-[(2-fluorophenyl)methyl]-4-methoxy-N-(3-methoxyphenyl)benzene-1-sulfonamide | C₂₁H₂₀FNO₄S | Screening compound (MFCD20026379) in infectious disease and immunology libraries [6] |
({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[(pyridin-2-yl)methyl]amine | C₂₁H₂₁FN₂O₂ | PubChem-listed structure exploring nitrogen heterocycle integration (CID 4720348) [4] |
Recent methodological advances, particularly in the synthesis of gem-difluoromethoxyamines from thionoesters, highlight the ongoing innovation in accessing complex fluorinated amine architectures [7]. These developments expand the synthetic toolbox available for modifying scaffolds like 861433-06-9, enabling the preparation of derivatives with potentially enhanced metabolic stability or target affinity. The compound's physicochemical profile – moderately lipophilic (predicted LogP ~2-3), yet possessing hydrogen bond acceptors – aligns with common criteria for drug-like molecules, making it a plausible starting point for library synthesis in hit identification campaigns.
In practical applications, this scaffold demonstrates versatility:
The integration of computational chemistry and structure-based drug design now allows more precise prediction of how variations on this core scaffold might influence target engagement, potentially revitalizing interest in its derivatives for specific therapeutic applications. While not itself a clinical candidate, this compound represents a strategically functionalized chemical building block within the expanding landscape of fluorinated pharmaceuticals.
Table 3: Compound Derivatives and Functionalization Potential
Reaction Type | Target Functional Group | Potential Derivatives |
---|---|---|
Reductive Amination | Primary Amine | Tertiary amines, cyclized products |
Nucleophilic Aromatic Substitution | Fluorine (ortho position) | Heterocycle-fused analogs (e.g., benzimidazoles) |
Ether Cleavage | Benzyl ether linkage | Phenolic derivatives for further conjugation |
Amide Formation | Secondary Amine | Carboxamides, sulfonamides |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: